[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
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Overview
Description
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers: is a chemical compound with significant potential in various scientific and industrial applications. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as morpholine derivatives and trifluoromethylating agents.
Trifluoromethylation: : The morpholine derivative undergoes trifluoromethylation to introduce the trifluoromethyl group at the desired position.
Hydroxylation: : The trifluoromethylated morpholine is then hydroxylated to introduce the hydroxyl group.
Acidification: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Substitution: : Nucleophiles like alkyl halides and aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Formation of aldehydes or ketones.
Reduction: : Formation of trifluoromethylated amines.
Substitution: : Formation of various substituted morpholines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the hydroxyl group facilitates interactions with biological targets.
Comparison with Similar Compounds
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Morpholine derivatives: : These compounds lack the trifluoromethyl group and exhibit different reactivity and biological activity.
Trifluoromethylated amines: : These compounds have similar trifluoromethyl groups but differ in their core structure and functional groups.
Properties
CAS No. |
2694733-76-9 |
---|---|
Molecular Formula |
C6H11ClF3NO2 |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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